An In-depth Technical Guide to the Pharmacological Properties of 2-Methyl-1-(3-phenoxypropyl)piperazine
An In-depth Technical Guide to the Pharmacological Properties of 2-Methyl-1-(3-phenoxypropyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the predicted pharmacological properties of the novel compound, 2-Methyl-1-(3-phenoxypropyl)piperazine. As a molecule incorporating both the 2-methylpiperazine and 3-phenoxypropyl moieties, it is positioned at the intersection of well-established pharmacophores with known central nervous system (CNS) activity. This document synthesizes structure-activity relationship (SAR) data from analogous compounds to build a predictive pharmacological profile, encompassing potential mechanisms of action, pharmacodynamics, and pharmacokinetics. Furthermore, this guide outlines detailed experimental protocols for the systematic evaluation of this compound, offering a roadmap for researchers and drug development professionals. The insights presented herein are intended to catalyze further investigation into the therapeutic potential of 2-Methyl-1-(3-phenoxypropyl)piperazine.
Introduction and Rationale
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antipsychotic, antihistaminic, and anti-infective properties.[1] Its structural versatility and favorable physicochemical properties make it a "privileged scaffold" in drug design. The addition of a 2-methyl group to the piperazine ring can influence stereochemistry, receptor binding affinity, and metabolic stability, often conferring advantageous pharmacokinetic and pharmacodynamic characteristics.[2]
The 3-phenoxypropyl moiety is also a significant pharmacophore, frequently found in compounds targeting G-protein coupled receptors (GPCRs).[3][4] Its presence can impart affinity for various biogenic amine receptors and influence properties such as lipophilicity and tissue distribution.[5][6]
The conjunction of these two pharmacophores in 2-Methyl-1-(3-phenoxypropyl)piperazine suggests a high probability of CNS activity. This guide provides a predictive analysis of its pharmacological profile, grounded in the established properties of its constituent chemical motifs.
Predicted Pharmacological Profile
Inferred Mechanism of Action
Based on the known activities of structurally related compounds, 2-Methyl-1-(3-phenoxypropyl)piperazine is predicted to exhibit affinity for one or more of the following receptor systems:
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Serotonin (5-HT) Receptors: Arylpiperazine derivatives are classic ligands for various 5-HT receptor subtypes. The phenoxypropyl moiety can act as a surrogate for the aryl group, suggesting potential interactions with 5-HT1A, 5-HT2A, or other serotonin receptors. Activity at these receptors could translate to anxiolytic, antidepressant, or antipsychotic effects.[7]
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Dopamine (D2) Receptors: Many antipsychotic drugs are piperazine derivatives that act as D2 receptor antagonists. The overall structure of 2-Methyl-1-(3-phenoxypropyl)piperazine shares features with some atypical antipsychotics.
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Histamine (H1 and H3) Receptors: The piperazine and phenoxypropyl moieties are found in various antihistamines.[1] Therefore, antagonism at H1 or H3 receptors is a plausible mechanism of action, which could lead to sedative or cognitive-enhancing effects, respectively.
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Opioid Receptors: While less common for piperazine derivatives, phenoxypropyl piperidine analogues have been identified as potent NOP receptor agonists with analgesic and sedative properties.[3][4] This suggests that opioid receptor activity, particularly at the NOP receptor, should be investigated.
Predicted Pharmacodynamics
The interaction of 2-Methyl-1-(3-phenoxypropyl)piperazine with the aforementioned targets would likely result in a range of pharmacodynamic effects, including:
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Central Nervous System: Depending on the primary receptor target(s) and their functional activity (agonist vs. antagonist), the compound could exhibit anxiolytic, antidepressant, antipsychotic, sedative, or analgesic properties.
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Cardiovascular System: Interaction with adrenergic or serotonergic receptors could lead to changes in blood pressure and heart rate.
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Gastrointestinal System: Some phenoxypropylamines have shown gastric acid antisecretory activity, suggesting a potential for antiulcer effects.[8][9]
Predicted Pharmacokinetics
The pharmacokinetic profile of 2-Methyl-1-(3-phenoxypropyl)piperazine can be inferred from its structural components:
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Absorption: The presence of the basic piperazine nitrogen and the lipophilic phenoxypropyl group suggests that the compound is likely to have good oral bioavailability.
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Distribution: The predicted lipophilicity would facilitate crossing of the blood-brain barrier, a prerequisite for CNS activity. The 2-methylpiperazine moiety is a feature of many CNS-acting drugs.[2]
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Metabolism: The primary sites of metabolism are expected to be the piperazine ring and the phenoxypropyl linker, likely involving N-dealkylation, hydroxylation, and ether cleavage. The 2-methyl group may influence the rate and regioselectivity of metabolism.
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Excretion: The metabolites are anticipated to be excreted primarily through the renal route.
Proposed Experimental Validation
To empirically determine the pharmacological properties of 2-Methyl-1-(3-phenoxypropyl)piperazine, a systematic experimental approach is recommended.
In Vitro Characterization
A comprehensive radioligand binding screen against a panel of CNS receptors is the critical first step.
Experimental Protocol: Radioligand Binding Assay
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Target Selection: A panel of receptors including, but not limited to, serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), dopamine (D1, D2, D3), histamine (H1, H3), adrenergic (α1, α2, β), and opioid (μ, δ, κ, NOP) receptors.
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Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the recombinant human receptors or from appropriate animal tissues.
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Assay Conditions: Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.
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Detection: After incubation, separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
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Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Once high-affinity targets are identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., [³⁵S]GTPγS Binding)
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Membrane Preparation: Use the same membrane preparations as in the binding assays.
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation:
-
Agonist Mode: Incubate membranes with increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.
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Antagonist Mode: Incubate membranes with a known agonist for the target receptor in the presence of increasing concentrations of 2-Methyl-1-(3-phenoxypropyl)piperazine.
-
-
Detection and Analysis: Separate bound and free [³⁵S]GTPγS and quantify radioactivity. For agonist activity, determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, determine the IC50 and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological model.
In Vivo Evaluation
Based on the in vitro profile, appropriate in vivo models should be selected to assess the physiological and behavioral effects of the compound.
Table 1: Proposed In Vivo Models for Pharmacological Characterization
| Predicted Activity | In Vivo Model | Species | Key Parameters to Measure |
| Anxiolytic | Elevated Plus Maze, Light-Dark Box | Mouse, Rat | Time spent in open arms/light compartment, number of entries |
| Antidepressant | Forced Swim Test, Tail Suspension Test | Mouse, Rat | Immobility time |
| Antipsychotic | Prepulse Inhibition of Startle, Amphetamine-induced Hyperlocomotion | Rat | % Prepulse inhibition, locomotor activity |
| Analgesic | Hot Plate Test, Tail-Flick Test | Mouse, Rat | Latency to response |
| Sedative | Open Field Test, Rotarod | Mouse, Rat | Locomotor activity, time on rotarod |
Pharmacokinetic Studies
In vivo pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Experimental Protocol: Rodent Pharmacokinetic Study
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Dosing: Administer a single dose of 2-Methyl-1-(3-phenoxypropyl)piperazine to rodents (e.g., rats) via intravenous and oral routes.
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Blood Sampling: Collect blood samples at multiple time points post-dosing.
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Brain Tissue Sampling: At the end of the study, collect brain tissue to assess blood-brain barrier penetration.
-
Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma and brain homogenates using a validated LC-MS/MS method.
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Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Visualization of Predicted Mechanisms and Workflows
Predicted Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for 2-Methyl-1-(3-phenoxypropyl)piperazine assuming antagonism at the D2 dopamine receptor, a common mechanism for antipsychotic drugs.
Caption: Predicted D2 receptor antagonist mechanism of action.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the pharmacological characterization of 2-Methyl-1-(3-phenoxypropyl)piperazine.
Caption: Integrated workflow for pharmacological profiling.
Conclusion
While experimental data for 2-Methyl-1-(3-phenoxypropyl)piperazine is not yet publicly available, a robust pharmacological profile can be predicted based on the well-documented activities of its constituent fragments. The compound is anticipated to be a CNS-active agent with potential affinity for serotonin, dopamine, and/or histamine receptors. The outlined experimental plan provides a clear and comprehensive strategy for elucidating its precise mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The synthesis of this information underscores the potential of 2-Methyl-1-(3-phenoxypropyl)piperazine as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Further investigation is strongly warranted.
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